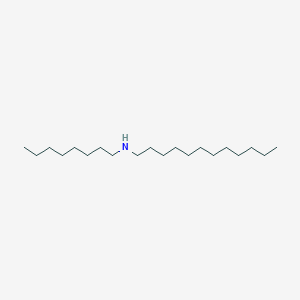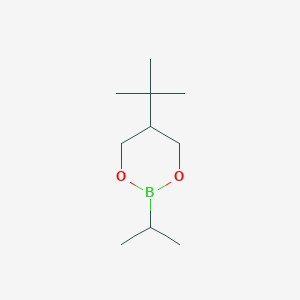![molecular formula C15H20N2O B14405072 N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine CAS No. 86979-10-4](/img/structure/B14405072.png)
N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-Azabicyclo[222]octan-3-yl)-1-phenylethylidene]hydroxylamine is a complex organic compound featuring a bicyclic structure with nitrogen and hydroxylamine functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine typically involves the following steps:
Formation of the 1-Azabicyclo[2.2.2]octane core: This can be achieved through nucleophilic attack and intramolecular cyclization using cyclopentanes and piperidine derivatives as starting materials.
Introduction of the phenylethylidene group: This step involves the reaction of the 1-Azabicyclo[2.2.2]octane derivative with a phenylethylidene precursor under specific conditions to form the desired compound.
Industrial Production Methods
化学反应分析
Types of Reactions
N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenylethylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylethylidene derivatives.
科学研究应用
N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.
作用机制
The mechanism of action of N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. The hydroxylamine group can participate in redox reactions, influencing cellular processes.
相似化合物的比较
Similar Compounds
1-Azabicyclo[2.2.2]octan-3-one: A structurally similar compound with a ketone group instead of the hydroxylamine group.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure and potential biological activity.
Uniqueness
N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine is unique due to its combination of a bicyclic core with a phenylethylidene group and a hydroxylamine functional group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
属性
CAS 编号 |
86979-10-4 |
|---|---|
分子式 |
C15H20N2O |
分子量 |
244.33 g/mol |
IUPAC 名称 |
N-[2-(1-azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C15H20N2O/c18-16-15(13-4-2-1-3-5-13)10-14-11-17-8-6-12(14)7-9-17/h1-5,12,14,18H,6-11H2 |
InChI 键 |
DVSUJOLYZWAOCH-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CCC1C(C2)CC(=NO)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid](/img/structure/B14404989.png)
![L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]-](/img/structure/B14404991.png)
![5,5-Dimethyl-1-[(oxiran-2-yl)methyl]-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B14404992.png)
![2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404999.png)
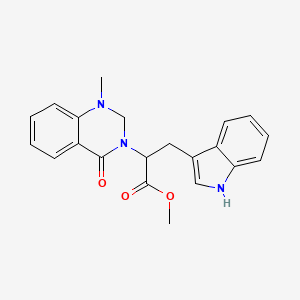

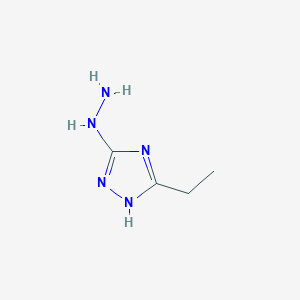
![3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14405022.png)
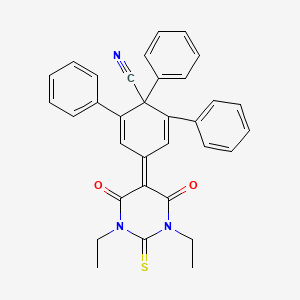
![9-[2-(Anthracen-9-YL)ethyl]-10-fluoroanthracene](/img/structure/B14405040.png)

